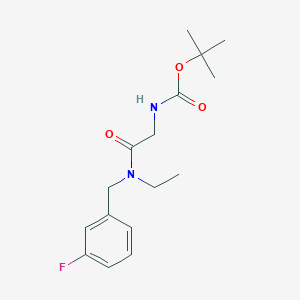

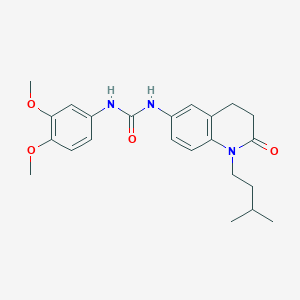

![molecular formula C18H12N2OS B2502354 N-(benzo[d]thiazol-5-yl)-2-naphthamide CAS No. 922969-33-3](/img/structure/B2502354.png)

N-(benzo[d]thiazol-5-yl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(benzo[d]thiazol-5-yl)-2-naphthamide is a compound that is part of a broader class of heterocyclic compounds that have garnered interest due to their potential pharmacological activities. While the specific compound this compound is not directly mentioned in the provided papers, the related structures and synthetic methods can offer insights into its characteristics and potential synthesis.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported to involve atom economic and environmentally friendly methods. For instance, a method for synthesizing 2-substituted benzothiazoles from N-substituted arylamines and elemental sulfur under metal-free conditions has been developed, which includes a double C-S bond formation through C-H bond functionalization . This approach could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry . These techniques are crucial for confirming the structure of synthesized compounds and can be used to analyze the molecular structure of this compound once synthesized.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often include steps such as chlorination, Friedel-Crafts reactions, alkylation, Knoevenagel condensation, and reduction . These reactions are part of the synthetic toolbox that can be employed to create a variety of benzothiazole-based compounds, including this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are typically characterized by spectroscopic methods and elemental analysis . These analyses provide information on the purity, molecular weight, and structural features of the compounds. The pharmacological activities, such as antibacterial properties, have also been explored for some benzothiazole derivatives, indicating the potential for this compound to possess similar activities .

Scientific Research Applications

Antimicrobial and Anti-proliferative Activities : A study by Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, exhibiting significant antimicrobial and antiproliferative activities, particularly against HCT-116 cancer cells (Mansour, Nassar, Elewa & Aboelnaga, 2020).

Antibacterial Activity : Patel and Patel (2015) reported the synthesis of heterocyclic compounds with a thiazole core, showing notable antibacterial activity against various bacterial strains, highlighting their potential in developing new antibacterial agents (Patel & Patel, 2015).

Synthesis and Characterization for Electroluminescent Devices : Fu et al. (2009) focused on synthesizing benzothiazole derivatives for application in blue electroluminescent devices, demonstrating their potential in electronics (Fu, Sun, Gao, Xiao & Shao, 2009).

Anti-obesity Activity : A 2022 study by Unnisa et al. investigated the anti-obesity activity of pyrazole-fused benzimidazole derivatives, providing insights into potential treatments for obesity (Unnisa et al., 2022).

Synthesis for Antihyperglycemic Activity : Imran, Yar, and Khan (2009) synthesized derivatives of 1-naphthyl thiazole for antihyperglycemic activity, contributing to diabetes research (Imran, Yar & Khan, 2009).

Cholinesterase Inhibitors : Temel, Altıntop, and Özdemir (2018) synthesized thiazolyl-pyrazoline derivatives as potential cholinesterase inhibitors, indicating their relevance in Alzheimer's disease research (Temel, Altıntop & Özdemir, 2018).

Cytotoxic and Antimicrobial Agents : Nam et al. (2010) explored benzothiazole derivatives as cytotoxic and antimicrobial agents, showing significant effects against cancer cell lines and microbial growth (Nam, Dung, Thuong & Hien, 2010).

Mechanism of Action

Target of Action

N-(benzo[d]thiazol-5-yl)-2-naphthamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities Benzothiazole derivatives have been reported to interact with various targets, including cyclooxygenase (cox) enzymes , which play a crucial role in inflammation and pain.

Mode of Action

Benzothiazole derivatives have been shown to inhibit cox enzymes , which are key players in the inflammatory response. By inhibiting these enzymes, benzothiazole derivatives can potentially reduce inflammation and pain.

Biochemical Pathways

Given the reported cox inhibition by benzothiazole derivatives , it can be inferred that this compound may affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have similar effects.

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-18(14-6-5-12-3-1-2-4-13(12)9-14)20-15-7-8-17-16(10-15)19-11-22-17/h1-11H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRESIJOTGLTYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

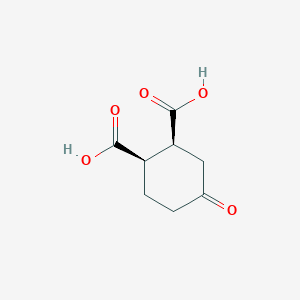

![5-Oxaspiro[3.5]nonan-8-one](/img/structure/B2502271.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2502273.png)

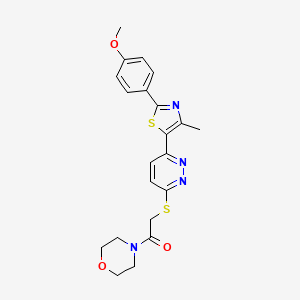

![N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502275.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2502277.png)

![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)

![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2502285.png)

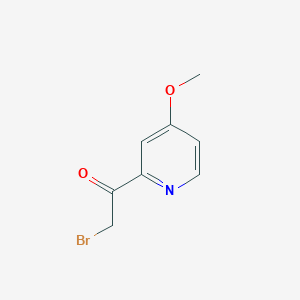

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)

![2-(5-((2-amino-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2502294.png)